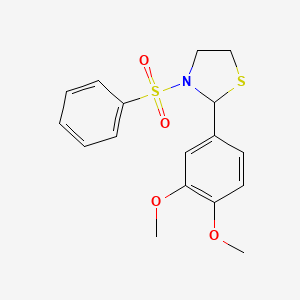

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine

Overview

Description

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a benzenesulfonyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine typically involves the reaction of a thiazolidine derivative with benzenesulfonyl chloride and a dimethoxyphenyl derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it useful in developing novel compounds with specific functionalities.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions or as probes in biochemical assays. The structural features may enhance binding affinity to target proteins, allowing it to modulate enzyme activity effectively.

Medicine

The medicinal applications of this compound are significant due to its potential biological activity. Research suggests that thiazolidine derivatives can interact with various biological targets, indicating possible roles in drug development. For instance, studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting cancer cell proliferation.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals or agrochemicals. Its unique chemical properties make it suitable for creating various industrial products.

Anticancer Activity

Recent studies have focused on the anticancer activity of thiazolidine derivatives similar to this compound. For example:

- A study published in the Journal of Research in Pharmacy explored new derivatives of thiazolidin-4-one and their anticancer activities against different cancer cell lines. Results indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory effects on cancer cell growth .

- Another investigation reported on the synthesis and evaluation of benzothiazole–isoquinoline derivatives for their potential therapeutic effects against neurodegenerative diseases complicated by depression. The study highlighted how structural modifications could lead to improved biological activities .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and dimethoxyphenyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine: The parent compound, which lacks the benzenesulfonyl and dimethoxyphenyl groups.

Sulfonyl Thiazolidines: Compounds with similar sulfonyl groups but different substituents on the aromatic ring.

Dimethoxyphenyl Derivatives: Compounds with the same dimethoxyphenyl group but different heterocyclic cores.

Uniqueness

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.

Biological Activity

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. The compound features a benzenesulfonyl group and a 3,4-dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic applications, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazolidine derivatives are known to modulate enzyme activity and receptor interactions. The benzenesulfonyl group may enhance binding affinity to target proteins, while the dimethoxyphenyl group can influence specificity and stability.

Therapeutic Applications

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:

- Antidiabetic Activity : Thiazolidines have been studied for their potential in improving insulin sensitivity and glucose metabolism.

- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Thiazolidines have shown promise in reducing inflammation in various models.

Comparative Biological Activity

A comparative analysis with other thiazolidine derivatives reveals that structural modifications significantly impact biological efficacy. For instance, the presence of specific substituents can enhance or diminish activity against certain biological targets.

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Thiazolidin-4-one Derivatives | Antidiabetic | 10 | |

| Sulfonyl Thiazolidines | Anti-inflammatory | 5 |

Antidiabetic Effects

In a study evaluating various thiazolidine derivatives for their antidiabetic properties, it was found that compounds similar to this compound improved glucose uptake in muscle cells. The mechanism involved modulation of insulin signaling pathways, enhancing the expression of key genes associated with glucose metabolism such as IRS1 and PPAR-γ .

Anticancer Activity

Another significant study investigated the anticancer effects of thiazolidine derivatives in vitro. The results indicated that certain modifications led to increased apoptosis in cancer cell lines, suggesting potential for therapeutic development against various malignancies .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiazolidine compounds. In animal models, these compounds showed a reduction in inflammatory markers and improved outcomes in conditions such as arthritis .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. The SAR studies indicate that:

- Benzenesulfonyl Group : Enhances interaction with biological targets.

- Dimethoxyphenyl Group : Modulates hydrophobic interactions and increases solubility.

These insights guide the rational design of new derivatives with improved biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine, and how can reaction yields be improved?

- Methodology : Use stepwise condensation reactions involving thiazolidine core formation followed by benzenesulfonyl group introduction. For example, refluxing intermediates like 3,4-dimethoxybenzaldehyde with thiazolidine precursors in ethanol/THF under catalytic conditions (e.g., NaH or acetic acid) can yield the target compound. Yield optimization may involve adjusting stoichiometry, solvent polarity, or reaction time .

- Data : Evidence from analogous thiazolidine syntheses shows yields ranging from 34% to 74% depending on substituent reactivity and purification methods (e.g., vacuum filtration, recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodology : Combine -NMR and -NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm). FTIR validates functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm), while HRMS confirms molecular mass accuracy (±0.0003 Da) .

- Example : In similar thiazolidine derivatives, -NMR chemical shifts for the sulfonyl-linked carbons appear at δ 125–135 ppm .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Perform in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized activity (e.g., antimicrobial or anti-inflammatory targets). Use positive/negative controls and dose-response curves (e.g., IC determination) .

- Data : For structurally related compounds, IC values in kinase inhibition assays ranged from 1–10 μM, highlighting the impact of methoxy and sulfonyl groups on bioactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Methodology : Employ density functional theory (DFT) to calculate electron distribution in the thiazolidine core and predict sites for electrophilic/nucleophilic modifications. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., protein active sites) .

- Case Study : Quantum mechanical calculations on analogous compounds revealed that methoxy groups enhance π-π stacking with aromatic residues in enzyme binding pockets .

Q. What mechanistic insights explain discrepancies in reaction yields during sulfonylation steps?

- Methodology : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. Competing pathways, such as sulfonyl group migration or steric hindrance from dimethoxy substituents, may reduce yields. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress side reactions .

- Data : In one study, yields dropped from 74% to 34% when bulky substituents were introduced, highlighting steric effects .

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodology : Conduct meta-analyses of published data, controlling for variables like assay type (e.g., cell-free vs. cell-based), purity (>95% by HPLC), and solvent effects (e.g., DMSO cytotoxicity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Example : A compound with 47% yield showed higher bioactivity than a 74% yield analogue due to residual catalyst impurities in the latter .

Q. What novel applications exist beyond traditional pharmacological uses?

- Methodology : Explore its role as a ligand in catalysis (e.g., asymmetric synthesis) or as a fluorescent probe (via methoxy group derivatization). Test photophysical properties (e.g., fluorescence quantum yield) in diverse solvents .

- Case Study : Thiazolidine derivatives with electron-withdrawing groups exhibited tunable emission spectra (λ = 450–550 nm), suggesting utility in bioimaging .

Q. Methodological Considerations

-

Data Tables :

Parameter Example Values Source Synthetic Yield 34–74% (varies with substituents) -NMR Shifts δ 125–135 ppm (sulfonyl carbons) IC Range 1–10 μM (kinase inhibition) -

Contradiction Management : Address conflicting data via controlled replication studies and advanced analytical validation (e.g., LC-MS purity checks) .

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVQDGBYJXWOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.